N-(1,3-benzodioxol-5-ylmethyl)-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide -

N-(1,3-benzodioxol-5-ylmethyl)-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide

Catalog Number: EVT-3918620
CAS Number:
Molecular Formula: C19H16N2O5
Molecular Weight: 352.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one []

  • Compound Description: This compound was synthesized and evaluated for its antimicrobial activity. It demonstrated activity against S. aureus, B. subtilis, B. cereus, C. albicans, and A. niger [].

2. 3-(2H-1,3-benzodioxol-5-ylmethyl)-2-(m- and p-nitrophenyl)-1,3-thiazolidin-4-ones []

  • Compound Description: This entry encompasses two isomeric compounds, differing in the position of the nitro group on the phenyl ring (meta or para). The crystal structures of these compounds were analyzed to understand their intermolecular interactions [].

3. (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazine carboxamide []

  • Compound Description: This compound was synthesized and characterized for its potential as a new antifungal agent. It was found to be active against several fungal strains in vitro [].

4. N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide []

  • Compound Description: This compound, an amide chalcone, was synthesized in a two-step reaction involving a Claisen–Schmidt condensation with piperonal. It was characterized using FTIR, HRMS, and NMR spectroscopy [].

5. 5-Chloro-4-(1,3-Oxazol-5-yl)-1Н-Pyrrole-3-Carboxamides []

  • Compound Description: This entry refers to a series of 5-chloro-4-(1,3-oxazol-5-yl)-1Н-pyrrole-3-carboxamides synthesized and evaluated as potential antimicrobial agents. Several compounds within this series displayed promising activity against Staphylococcus aureus and fungal strains [].

6. N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide (Alda-1) [, , , ]

  • Compound Description: Alda-1 is a selective activator of aldehyde dehydrogenase 2 (ALDH2), an enzyme involved in detoxifying reactive aldehydes like 4-hydroxy-2-nonenal (4-HNE) [, , , ].

7. 2-[[[2-[(1E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-oxazolyle]methoxy]methyl]pyridine []

  • Compound Description: This compound was identified as a potent umami-imparting compound, exhibiting significantly greater umami taste intensity than monosodium glutamate (MSG) [].

**8. 3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl) amino]-3-methyl-2-pyridinyl)-benzoic acid ** []

  • Compound Description: This compound is a type of drug known as a "corrector", aimed at improving the cellular processing of the defective cystic fibrosis transmembrane conductance regulator (CFTR) protein [].

9. 1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl), which might contribute to the modest reported efficacy of combination therapy in clinical trials. Here, we report the identification and characterization of potentiators that do not interfere with ∆F508-CFTR stability or corrector action. High-throughput screening and structure-activity analysis identified several classes of potentiators that do not impair corrector action, including tetrahydrobenzothiophenes, thiooxoaminothiazoles, and pyrazole-pyrrole-isoxazoles. The most potent compounds have an EC50 for ∆F508-CFTR potentiation down to 18 nM and do not reduce corrector efficacy in heterologous ∆F508-CFTR–expressing cells or primary cultures of ∆F508/∆F508 human bronchial epithelia. The ΔF508-CFTR potentiators also activated wild-type and G551D CFTR, albeit weakly. The efficacy of combination therapy for cystic fibrosis caused by the ∆F508 mutation may be improved by replacement of Ivacaftor with a potentiator that does not interfere with corrector action.cyclopropane-1-carboxamide []

  • Compound Description: This compound is another type of "corrector" designed to improve the cellular processing of the defective cystic fibrosis transmembrane conductance regulator (CFTR) protein [].

10. N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor) []

    11. 3-(2,4-difluorophenyl)-6-{2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy}-2-phenylpyridine (PPA250) []

    • Compound Description: PPA250 is an inhibitor of inducible nitric oxide synthase (iNOS) that acts by disrupting the dimerization of the enzyme [].

    12. N-[(1,3-benzodioxol-5-yl)methyl]-1-[2-(1H-imidazol-1-yl)pyrimidin-4-yl]-4-(methoxycarbonyl)-piperazine-2-acetamide (Compound 2) []

    • Compound Description: This compound is another inhibitor of iNOS dimerization. Crystallographic studies demonstrated that it blocks dimerization by coordinating to the heme group within the iNOS monomer [].

    13. 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[(1S,2S,5S)-2,5-dimethoxycyclohexyl]acetamide []

    • Compound Description: This compound is a potent inhibitor of E. coli β-glucuronidase. Its binding to the enzyme has been elucidated through structural studies [].

    Properties

    Product Name

    N-(1,3-benzodioxol-5-ylmethyl)-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide

    IUPAC Name

    N-(1,3-benzodioxol-5-ylmethyl)-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide

    Molecular Formula

    C19H16N2O5

    Molecular Weight

    352.3 g/mol

    InChI

    InChI=1S/C19H16N2O5/c22-19(20-9-13-6-7-16-17(8-13)26-12-25-16)15-10-24-18(21-15)11-23-14-4-2-1-3-5-14/h1-8,10H,9,11-12H2,(H,20,22)

    InChI Key

    WQCWSEQWDRMJJP-UHFFFAOYSA-N

    Canonical SMILES

    C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=COC(=N3)COC4=CC=CC=C4

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.